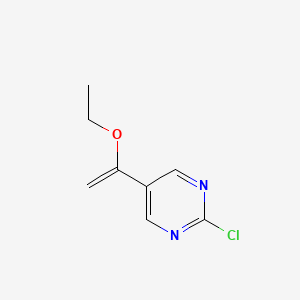

2-Chloro-5-(1-ethoxyvinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(1-ethoxyethenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWMBZKYBXEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CN=C(N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 1 Ethoxyvinyl Pyrimidine

Precursor-Based Synthesis Strategies

These methods involve the coupling of two key fragments: a substituted pyrimidine (B1678525) core and a synthon providing the 1-ethoxyvinyl moiety. Such convergent approaches allow for the late-stage introduction of the vinyl ether group, enhancing synthetic flexibility.

Convergent Approaches from Substituted Pyrimidines and Ethoxyacetylene

While direct coupling with ethoxyacetylene presents challenges, a highly effective convergent strategy utilizes organotin reagents in a Stille cross-coupling reaction. This approach pairs a halogenated pyrimidine precursor, such as 2-chloro-5-bromopyrimidine, with tributyl(1-ethoxyvinyl)tin. ottokemi.com The reaction is catalyzed by a palladium(0) complex, typically generated in situ, and proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The choice of the halogen at the 5-position of the pyrimidine ring is critical, with reactivity generally following the order I > Br > OTf >> Cl. Therefore, starting from 2-chloro-5-bromopyrimidine or the corresponding 5-iodo derivative allows for selective coupling at the more reactive C5 position while preserving the C2-chloro substituent for subsequent transformations.

| Parameter | Condition | Purpose/Comment |

| Pyrimidine Substrate | 2-Chloro-5-bromopyrimidine | The bromo-substituent is significantly more reactive than the chloro-substituent in Pd-catalyzed cross-couplings. |

| Organotin Reagent | Tributyl(1-ethoxyvinyl)tin | Acts as the source for the 1-ethoxyvinyl group; it is a stable, accessible reagent. |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Provides the active Pd(0) species to initiate the catalytic cycle. |

| Solvent | Toluene, Dioxane, or DMF | Anhydrous, degassed solvents are required to prevent catalyst deactivation and side reactions. |

| Temperature | 80-110 °C | Thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step. |

| Additives | LiCl (optional) | Can facilitate the transmetalation step in some cases. |

This table presents typical conditions for Stille cross-coupling reactions to synthesize the target compound.

An alternative, though less direct, convergent pathway could involve a Sonogashira coupling of a 2-chloro-5-halopyrimidine with a protected acetylene, such as trimethylsilylacetylene. wikipedia.orgnih.gov Subsequent deprotection and a stereo- and regioselective hydrostannylation or hydroboration followed by oxidation would yield the desired ethoxyvinyl group, though this multi-step sequence is less atom-economical.

Stereoselective Introduction of the 1-Ethoxyvinyl Moiety

The geometry of the double bond in the 1-ethoxyvinyl group is critical for its reactivity and the stereochemistry of subsequent products. Stereocontrol can be achieved by preparing geometrically pure vinyl precursors prior to their coupling to the pyrimidine ring. The hydro-elementation of ethoxyacetylene is a primary method for this purpose.

Hydrostannylation : The addition of a tin hydride (e.g., tributyltin hydride) across the triple bond of ethoxyacetylene can be controlled to yield specific isomers. Palladium-catalyzed hydrostannylation typically proceeds via a syn-addition, leading to the (E)-vinylstannane. nih.gov Radical-initiated hydrostannylation can also be employed, often yielding mixtures that may require careful control of conditions to favor one isomer. organic-chemistry.org

Hydroboration : The addition of a borane (B79455) reagent, such as pinacolborane (HBpin), to ethoxyacetylene offers another route to a stereodefined precursor for Suzuki-Miyaura coupling. The reaction is a classic example of syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne. libretexts.orgresearchgate.net The use of sterically hindered boranes like disiamylborane (B86530) can prevent a second hydroboration. libretexts.org Catalytic systems, for instance those based on cobalt or ruthenium, can provide access to the thermodynamically less stable (Z)-vinylboronates, offering complementary stereoselectivity. researchgate.netacs.org

By first performing a stereoselective hydrostannylation or hydroboration of ethoxyacetylene, the resulting (E)- or (Z)-vinylmetal species can be isolated and then used in a subsequent cross-coupling reaction, effectively transferring the predetermined double bond geometry to the final 2-Chloro-5-(1-ethoxyvinyl)pyrimidine product.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, has become a mainstay in modern organic synthesis due to its high functional group tolerance and the general stability and low toxicity of its organoboron reagents.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, this would entail the reaction of a 2-chloro-5-halopyrimidine with an appropriate (1-ethoxyvinyl)boron reagent. The reaction requires a base to activate the organoboron species for the crucial transmetalation step.

Utilization of (2-Ethoxyvinyl)boronates and Related Organoboron Reagents

The key organoboron reagent for this synthesis is an ester of (1-ethoxyvinyl)boronic acid, most commonly the pinacol (B44631) ester, (1-ethoxyvinyl)boronic acid pinacol ester. nih.gov This reagent can be prepared via the hydroboration of ethoxyacetylene with pinacolborane, as discussed in section 2.1.2. bohrium.com Boronic esters, such as pinacol esters, are often preferred over boronic acids due to their enhanced stability, which prevents premature protodeboronation, a common side reaction with vinylboronic acids. nih.gov

The Suzuki-Miyaura coupling would then be performed between 2-chloro-5-bromopyrimidine and the (1-ethoxyvinyl)boronic acid pinacol ester. The higher reactivity of the C-Br bond ensures selective reaction at the C5 position.

| Parameter | Condition | Purpose/Comment |

| Pyrimidine Substrate | 2-Chloro-5-bromopyrimidine | C-Br bond undergoes oxidative addition much more readily than the C-Cl bond. |

| Organoboron Reagent | (1-Ethoxyvinyl)boronic acid pinacol ester | Stable and effective coupling partner; less prone to protodeboronation than the corresponding boronic acid. nih.gov |

| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ / SPhos | Bulky, electron-rich phosphine (B1218219) ligands facilitate the reaction, especially with less reactive chlorides. libretexts.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic ester for transmetalation; choice of base can be critical for reaction success. quora.com |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as water can aid in dissolving the base. |

| Temperature | 60-100 °C | Sufficient thermal energy is required to drive the reaction to completion. |

This table outlines representative conditions for the Suzuki-Miyaura coupling to form the title compound.

Scope and Limitations with Halogenated Pyrimidine Substrates

The use of halogenated pyrimidines in Suzuki-Miyaura couplings is well-established, but not without challenges. semanticscholar.org The electron-deficient nature of the pyrimidine ring generally makes it a good substrate for oxidative addition with Pd(0), often being more reactive than corresponding benzene (B151609) halides. nih.gov

Reactivity of Halogens : The C-Cl bond is significantly less reactive than C-Br or C-I bonds in oxidative addition. libretexts.org While this allows for selective coupling at a bromo- or iodo-substituted position in the presence of a chloro-substituent, coupling directly to the 2-chloro position requires more forcing conditions or highly active catalyst systems. These systems often employ bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to promote the challenging oxidative addition step. nih.govresearchgate.net

Regioselectivity : In polyhalogenated pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling than the C2 position. documentsdelivered.comdntb.gov.ua This inherent selectivity is attributed to the electronic properties of the ring. However, this selectivity can sometimes be reversed through the use of specific, sterically demanding ligands that favor reaction at the less-hindered C2 position. figshare.com For a 2-chloro-5-bromo substrate, the selectivity is overwhelmingly dictated by the difference in C-X bond reactivity.

Limitations : A primary limitation is the potential for side reactions. Protodeboronation of the vinyl boronic ester can occur under basic conditions, reducing the yield. nih.gov Furthermore, some highly electron-rich or sterically hindered pyrimidine substrates may fail to react under standard conditions. nih.gov Finally, the choice of catalyst, ligand, base, and solvent must be carefully optimized for each specific substrate combination to achieve high yields and avoid decomposition or side-product formation.

Related Palladium-Catalyzed Functionalizations on Pyrimidine Cores

The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, and palladium-catalyzed cross-coupling reactions represent a powerful toolkit for this purpose. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the pyrimidine ring, often with high efficiency and selectivity. The electron-deficient nature of the pyrimidine ring makes positions 2, 4, and 6 susceptible to nucleophilic attack, while positions like C5 are more amenable to functionalization via electrophilic substitution or cross-coupling reactions involving a pre-installed leaving group, such as a halogen.

One of the most extensively used methods is the Suzuki-Miyaura coupling, which pairs a halopyrimidine with an organoboron reagent. For instance, 2,5-disubstituted pyrimidines have been efficiently synthesized by the Suzuki coupling of 2-substituted-5-bromopyrimidines with a variety of aryl boronic acids. researchgate.net This reaction typically employs a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) in the presence of a base. researchgate.net

Beyond the Suzuki reaction, other palladium-catalyzed transformations are widely applied to pyrimidine cores. The Mizoroki-Heck reaction allows for the olefination of halopyrimidines, introducing alkenyl substituents. Direct C-H functionalization has also emerged as a highly efficient strategy, avoiding the need for pre-halogenated substrates. For example, a palladium-catalyzed method has been developed for the regioselective arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores.

The table below summarizes representative examples of palladium-catalyzed functionalizations on the pyrimidine scaffold, illustrating the versatility of these methods.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Position Functionalized |

|---|---|---|---|---|

| Suzuki Coupling | 2-Benzyloxy-5-bromopyrimidine | Aryl boronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | C5 |

| Negishi Coupling | 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | C5 |

| Stille Coupling | Halopyrimidine | Organostannane | Pd(PPh₃)₄ | Various |

| C-H Olefination | N-(alkyl)pyrimidin-2-amine | Alkene | Pd(OAc)₂ | C5 |

Mechanistic Aspects of Palladium-Catalyzed Ethoxyvinyl Transfer

The synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine via palladium-catalyzed cross-coupling, most commonly through a Stille-type reaction, proceeds via a well-established catalytic cycle. This cycle involves a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The organometallic reagent typically used for transferring the ethoxyvinyl group is tributyl(1-ethoxyvinyl)stannane.

The catalytic cycle can be broken down into three fundamental steps:

Transmetalation : In this step, the ethoxyvinyl group is transferred from the organotin reagent to the palladium(II) center. nrochemistry.com The organostannane coordinates to the palladium complex, forming a transient pentavalent intermediate. wikipedia.org Subsequently, the ethoxyvinyl group replaces the halide on the palladium, generating a new Pd(II) complex containing both the pyrimidyl and ethoxyvinyl ligands, along with the formation of a trialkyltin halide byproduct (e.g., Bu₃SnBr). nrochemistry.comwikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands (pyrimidyl and ethoxyvinyl) on the palladium center must be in a cis orientation to couple. libretexts.org They are then eliminated from the metal center, forming the new carbon-carbon bond of the target molecule, 2-Chloro-5-(1-ethoxyvinyl)pyrimidine. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. nrochemistry.com

The efficiency of this cycle is highly dependent on the choice of ligands, solvent, and any additives. Ligands, such as phosphines, stabilize the palladium catalyst and modulate its reactivity, influencing the rates of the individual steps in the cycle.

Reactivity and Transformational Chemistry of 2 Chloro 5 1 Ethoxyvinyl Pyrimidine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring in 2-Chloro-5-(1-ethoxyvinyl)pyrimidine is electron-deficient, which significantly influences its reactivity. This deficiency facilitates nucleophilic substitution reactions, particularly at the C-2 position, while also allowing for functionalization at other positions on the ring.

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. The general mechanism for this substitution is a stepwise SNAr process, which involves the formation of a Meisenheimer complex intermediate. researchgate.net A wide array of nucleophiles, including amines, thiols, and alkoxides, can effectively displace the chloride. rsc.orgchemrxiv.org For instance, treatment with various amines or thiols leads to the corresponding 2-amino or 2-thioether pyrimidine derivatives.

The relative reactivity of halogens at the C-2 position of pyrimidines has been studied, and it has been observed that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis reactions. rsc.org However, the chloro group in 2-Chloro-5-(1-ethoxyvinyl)pyrimidine remains a sufficiently good leaving group for many synthetic applications. The reaction conditions for these substitutions can often be mild, sometimes proceeding at room temperature, particularly with highly nucleophilic reagents like thiols. chemrxiv.org

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Amine (R-NH2) | 2-Amino-5-(1-ethoxyvinyl)pyrimidine | Heat, with or without a base |

| Thiol (R-SH) | 2-Thioether-5-(1-ethoxyvinyl)pyrimidine | Base (e.g., K2CO3), room temperature |

| Alkoxide (R-O-) | 2-Alkoxy-5-(1-ethoxyvinyl)pyrimidine | Corresponding alcohol, base |

Functionalization at Other Pyrimidine Ring Positions (e.g., C-5)

While the C-2 position is the primary site for nucleophilic attack, functionalization at other positions of the pyrimidine ring can also be achieved. The C-5 position, already bearing the ethoxyvinyl group, can be a site for further modification, often through reactions that leverage the directing effects of the existing substituents. For example, electrophilic substitution reactions are possible, though they generally require harsh conditions due to the electron-deficient nature of the pyrimidine ring.

More commonly, functionalization at C-5 is achieved through metal-catalyzed cross-coupling reactions. If a suitable leaving group is present at C-5, reactions such as Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. In the case of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, the ethoxyvinyl group itself can be considered a synthetic handle for further transformations.

Chemical Transformations of the 1-Ethoxyvinyl Moiety

The 1-ethoxyvinyl group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, electrophilic additions, and cyclization reactions.

Hydrolysis Reactions and Subsequent Derivatization to Carbonyl Compounds

The vinyl ether functionality is readily hydrolyzed under acidic conditions to yield a carbonyl compound. In the case of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, hydrolysis will produce 2-chloro-5-acetylpyrimidine. This transformation is a key step in converting the vinyl ether into a more versatile ketone functional group. The resulting acetylpyrimidine can then be further derivatized. For example, the carbonyl group can react with hydrazines to form hydrazones, which is a common method for the derivatization of carbonyl-containing metabolites for analysis by LC-MS. nih.govnih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used for this purpose. nih.gov

The hydrolysis of vinyl ethers is generally a rapid process in the presence of even dilute acids. nih.gov The resulting ketone can then be used in a variety of subsequent reactions, such as reductions to alcohols, reductive aminations, or aldol (B89426) condensations, significantly expanding the synthetic utility of the original molecule.

| Reagent | Product Type | Significance |

|---|---|---|

| Hydrazine derivatives (e.g., DNPH) | Hydrazone | Analytical derivatization, synthesis of N-heterocycles |

| Reducing agents (e.g., NaBH4) | Alcohol | Introduction of a hydroxyl group |

| Amines (with a reducing agent) | Amine | Reductive amination for C-N bond formation |

Electrophilic Additions to the Vinyl Ether Double Bond

The double bond of the vinyl ether is electron-rich due to the oxygen atom's lone pair, making it susceptible to electrophilic addition reactions. The addition of electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) would proceed according to Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond. openstax.org For instance, the reaction with HCl would be expected to initially form a carbocation intermediate stabilized by the adjacent oxygen atom, which would then be trapped by the chloride ion.

The reaction of vinyl ethers with arylsulfenyl chlorides in the presence of a Lewis acid like SnCl₄ can lead to the formation of a C-C bond, demonstrating the utility of this moiety in more complex synthetic sequences. researchgate.net These reactions highlight the ability of the vinyl ether to act as a nucleophile, expanding the range of possible transformations.

Cyclization and Annulation Pathways Involving the Vinyl Ether Functionality

The 1-ethoxyvinyl group can participate in various cyclization and annulation reactions to form fused ring systems. These reactions are valuable for the construction of complex heterocyclic scaffolds. For example, vinyl ethers can undergo [2+2] cycloaddition reactions with suitable partners. researchgate.net Additionally, intramolecular cyclization is possible if a suitable nucleophile is present elsewhere in the molecule or is introduced in a preceding step.

Radical cascade reactions involving bis-vinyl ethers have been shown to proceed via a 5-exo-trig cyclization pathway, which could be a potential route for the construction of furo[3,4-b]pyran systems. nih.gov While this specific example involves a bis-vinyl ether, it illustrates the potential for radical-mediated cyclizations involving the vinyl ether functionality. The reactivity of the vinyl ether in such cyclizations provides a powerful tool for the synthesis of novel polycyclic aromatic compounds.

Strategic Derivatization through Cross-Coupling Reactions

The functionalization of the 2-Chloro-5-(1-ethoxyvinyl)pyrimidine core is strategically achieved through various cross-coupling reactions. These transformations are pivotal in medicinal chemistry and materials science for creating complex molecular architectures from simpler precursors. The presence of a reactive chlorine atom at the C2 position and an electron-rich 1-ethoxyvinyl group at the C5 position imparts a distinct reactivity profile to the molecule, allowing for selective modifications.

Versatility of Palladium-Catalyzed Transformations on Pyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. nobelprize.org For pyrimidine derivatives, these methods offer a versatile platform for introducing a wide array of substituents. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for these transformations. mdpi.com Several key palladium-catalyzed reactions are applicable to 2-chloropyrimidine (B141910) systems.

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds by coupling an organoboron reagent with a halide. rsc.org This reaction is known for its mild conditions and tolerance of a broad range of functional groups. nobelprize.org For chloropyrimidines, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. organic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgrug.nl This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. rug.nl The development of specialized ligands has enabled the coupling of a wide variety of amines, including primary and secondary amines, with chloropyrimidines. libretexts.orgsnnu.edu.cn

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction provides a valuable method for the vinylation of aryl halides. organic-chemistry.org

The general conditions for these reactions as applied to chloropyrimidine systems are summarized in the table below. The specific outcomes for 2-Chloro-5-(1-ethoxyvinyl)pyrimidine would depend on the interplay of the substituents.

| Reaction | Typical Coupling Partner | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(OAc)2, Pd2(dba)3 | PPh3, Buchwald ligands | Na2CO3, K2CO3, Cs2CO3 | Dioxane, Toluene, DME |

| Buchwald-Hartwig | R2NH | Pd(OAc)2, Pd2(dba)3 | BINAP, Xantphos, Buchwald ligands | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, Pd(OAc)2 | PPh3, P(t-Bu)3 | Et3N, i-Pr2NEt | THF, DMF |

| Heck | Alkene | Pd(OAc)2 | PPh3, P(o-tol)3 | Et3N, K2CO3 | DMF, Acetonitrile |

Regioselective Functionalization of the Pyrimidine System

In disubstituted pyrimidines, the regioselectivity of cross-coupling reactions is governed by the electronic and steric properties of the existing substituents. The chlorine atom at the C2 position of the pyrimidine ring is generally highly activated towards oxidative addition to a palladium(0) complex due to the electron-withdrawing nature of the two ring nitrogens.

For 2,5-disubstituted pyrimidines, palladium-catalyzed cross-coupling reactions often occur preferentially at the C2 position. The presence of the 1-ethoxyvinyl group at the C5 position is likely to influence this reactivity. The ethoxyvinyl group is an electron-donating group, which would increase the electron density of the pyrimidine ring. However, its electronic effect on the C2 position is less direct than on the adjacent C4 and C6 positions.

Stability and Reactivity Profile of the 1-Ethoxyvinyl Group under Various Conditions

The 1-ethoxyvinyl group is a type of vinyl ether, and its stability is a crucial consideration during chemical transformations of the parent molecule. Vinyl ethers are generally known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. rsc.org

The mechanism of acid-catalyzed hydrolysis involves the rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation intermediate. researchgate.net This is followed by the rapid addition of water and subsequent decomposition of the hemiacetal to yield an aldehyde (in this case, acetaldehyde) and an alcohol (ethanol). rsc.org The reaction exhibits general acid catalysis. scispace.com

The stability of the 1-ethoxyvinyl group under the conditions of palladium-catalyzed cross-coupling reactions is a key factor for the successful derivatization of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine. Most cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are conducted under basic conditions. The bases commonly used, such as carbonates (Na2CO3, K2CO3, Cs2CO3) and phosphates (K3PO4), are generally not strong enough to induce cleavage of the vinyl ether. The Sonogashira and Heck reactions are also typically performed in the presence of an amine base, which provides a non-acidic environment.

The following table summarizes the expected stability of the 1-ethoxyvinyl group under different conditions.

| Condition | Reagents/Environment | Expected Stability of 1-Ethoxyvinyl Group | Potential Reaction |

|---|---|---|---|

| Acidic | Aqueous acid (e.g., HCl, H2SO4) | Labile | Hydrolysis to an acetyl group |

| Basic | Aqueous base (e.g., NaOH, K2CO3) | Stable | No reaction |

| Neutral | Water, neutral pH | Generally stable | No reaction |

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine ligand, base (e.g., K2CO3) | Stable | No reaction |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu) | Stable | No reaction |

Therefore, it is anticipated that the 1-ethoxyvinyl group will remain intact during most palladium-catalyzed cross-coupling reactions at the C2 position, allowing for the synthesis of a variety of 2-substituted-5-(1-ethoxyvinyl)pyrimidines. However, care must be taken during the workup and purification steps to avoid exposure to acidic conditions, which could lead to the hydrolysis of the 1-ethoxyvinyl group to an acetyl group. This susceptibility to hydrolysis can also be exploited as a synthetic strategy to unmask a ketone functionality after the desired cross-coupling has been performed.

Applications in Complex Chemical Synthesis

Construction of Fused Pyrimidine (B1678525) Heterocycles

A key application of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine is in the synthesis of fused pyrimidine systems, which are core scaffolds in many biologically active compounds. The 1-ethoxyvinyl moiety is particularly important in this context, as it functions as a latent acetyl group. Under mild acidic conditions, it can be readily hydrolyzed to reveal a 5-acetyl-2-chloropyrimidine intermediate. This acetyl group then serves as a crucial handle for subsequent annulation reactions to build additional rings onto the pyrimidine core.

The construction of the pyrido[3,4-d]pyrimidine (B3350098) skeleton, a nitrogen-containing heterocyclic system of significant medicinal interest, can be strategically approached using 2-Chloro-5-(1-ethoxyvinyl)pyrimidine. A plausible synthetic pathway involves the initial transformation of the starting material into a more elaborate intermediate.

First, the 2-chloro group can be substituted with an amine via nucleophilic aromatic substitution (SNAr). Subsequent hydrolysis of the 1-ethoxyvinyl group unmasks the acetyl functionality, yielding a 2-amino-5-acetylpyrimidine derivative. This intermediate contains the necessary components for a Friedländer-type annulation or related condensation reactions. By reacting this intermediate with a suitable three-carbon building block, such as an enamine or a compound with an active methylene (B1212753) group, the pyridine (B92270) ring can be constructed, leading to the formation of the desired pyrido[3,4-d]pyrimidine scaffold. The specific reagents and conditions can be tailored to introduce various substituents on the newly formed pyridine ring.

The synthesis of pyrrolo[2,3-d]pyrimidines, often referred to as 7-deazapurines, is another area where 2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a valuable precursor. pharmacophorejournal.comnih.gov These scaffolds are present in numerous kinase inhibitors and other therapeutic agents. nih.gov

A common strategy begins with the nucleophilic substitution of the 2-chloro group with a primary amine. This step is followed by the acid-catalyzed hydrolysis of the vinyl ether to generate a 2-(alkyl/arylamino)-5-acetylpyrimidine. This intermediate can then undergo intramolecular cyclization. For instance, activation of the acetyl methyl group, followed by condensation with the exocyclic nitrogen, can lead to the formation of the pyrrole (B145914) ring. Alternative methods, such as the Fischer indole (B1671886) synthesis, can also be adapted for this transformation, providing a robust route to a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net The versatility of this approach allows for the introduction of diversity at both the N7 and other positions of the pyrrolopyrimidine core.

Role as a Versatile Synthetic Intermediate

The distinct reactivity of the chloro and ethoxyvinyl substituents makes 2-Chloro-5-(1-ethoxyvinyl)pyrimidine an ideal intermediate for creating a wide range of pyrimidine-based molecules. These two functional groups can be manipulated sequentially or selectively, allowing for the controlled introduction of different functionalities.

The 2-chloro substituent is highly susceptible to displacement by a variety of nucleophiles. researchgate.net This allows for the straightforward introduction of amino, alkoxy, and thioether groups at the C2 position, which is a common site for modification in many medicinal chemistry programs. nih.gov Furthermore, the chloro group enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination, to form C-C and C-N bonds, respectively. nih.gov

Concurrently, the 1-ethoxyvinyl group can be transformed into several other functionalities. As mentioned, acidic hydrolysis yields a 5-acetylpyrimidine, which can then undergo reactions typical of a ketone, including:

Condensation: Reaction with hydrazines or hydroxylamines to form hydrazones or oximes.

Reduction: Conversion to a secondary alcohol.

Oxidation: Baeyer-Villiger oxidation to form an ester.

Halogenation: Alpha-halogenation to produce a reactive α-haloketone intermediate.

This dual reactivity allows for the synthesis of a vast array of 2,5-disubstituted pyrimidines with diverse functional groups, making it a key precursor in synthetic campaigns.

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH | -NHR, -OR, -SR |

| Palladium Cross-Coupling | R-B(OH)2 (Suzuki), R-NH2 (Buchwald-Hartwig) | -R (Aryl, Alkyl), -NHR | |

| C5-(1-ethoxyvinyl) | Hydrolysis | Aqueous Acid (e.g., HCl) | -C(O)CH3 (Acetyl) |

| (Post-Hydrolysis) Condensation | H2N-OH, H2N-NHR | -C(=NOH)CH3, -C(=NNHR)CH3 |

The orthogonal reactivity of its functional groups makes 2-Chloro-5-(1-ethoxyvinyl)pyrimidine an excellent scaffold for combinatorial chemistry and the generation of diverse heterocyclic libraries for drug discovery. openaccessjournals.comwikipedia.org A common strategy involves creating a common intermediate and then reacting it with a large panel of diverse building blocks.

For example, the 2-chloro position can be reacted with a set of different amines, while the 5-(1-ethoxyvinyl) group is kept intact. Following this, the vinyl ether can be hydrolyzed, and the resulting acetyl group can be reacted with a second set of reagents. This "two-dimensional" diversification approach allows for the rapid generation of a large matrix of related compounds from a single starting material, significantly accelerating the process of lead identification and optimization in medicinal chemistry. nih.gov

Strategic Use in Target-Oriented Synthesis of Complex Molecules

In the context of synthesizing a specific, complex target molecule, 2-Chloro-5-(1-ethoxyvinyl)pyrimidine offers significant strategic advantages. The vinyl ether serves as a robust protecting group for a carbonyl function, which can be carried through multiple synthetic steps before being unmasked at a later stage. This is particularly useful when the acetyl group would be incompatible with earlier reaction conditions.

A synthetic plan might involve an early-stage Suzuki coupling at the C2 position to install a complex aryl or heteroaryl fragment. The resulting intermediate could then undergo several additional transformations on the newly introduced fragment. Finally, late-stage deprotection of the ethoxyvinyl group followed by annulation would complete the synthesis of the target fused heterocyclic system. This ability to delay the formation of reactive functionalities and fused rings until the end of a synthetic sequence is a hallmark of an efficient and convergent total synthesis strategy.

Introduction of Key Pharmacophoric Elements

The primary application of 2-chloro-5-(1-ethoxyvinyl)pyrimidine is in the regioselective synthesis of substituted pyrrolo[2,3-d]pyrimidines. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore, recognized as the central scaffold in a variety of kinase inhibitors. This compound facilitates a streamlined introduction of this crucial bicyclic system.

In a key synthetic transformation, 2-chloro-5-(1-ethoxyvinyl)pyrimidine undergoes a cyclization reaction with primary amines. The reaction proceeds through an initial nucleophilic substitution at the C2 position of the pyrimidine ring, where the chlorine atom is displaced by the amine. This is followed by an intramolecular cyclization involving the ethoxyvinyl group, which, upon acid-catalyzed hydrolysis of the resulting enamine, forms the fused pyrrole ring. This annulation reaction effectively converts a simple pyrimidine derivative into the more complex and medicinally significant pyrrolo[2,3-d]pyrimidine scaffold. This process is instrumental in the synthesis of compounds designed to target specific biological pathways, such as those mediated by Janus kinase 3 (JAK3), which are implicated in various disease states.

The reaction provides a direct and efficient route to 2-amino-substituted-4-chloro-5H-pyrrolo[2,3-d]pyrimidines, which are themselves versatile intermediates for further functionalization.

Utilization in Multistep Reaction Sequences

The role of 2-chloro-5-(1-ethoxyvinyl)pyrimidine is pivotal in multistep syntheses aimed at producing highly functionalized and potent therapeutic agents. It serves as an early-stage intermediate that establishes the core heterocyclic structure, which is then elaborated upon in subsequent steps.

A prominent example is its use in the synthesis of specific Janus kinase (JAK) inhibitors. The synthesis begins with the reaction between 2-chloro-5-(1-ethoxyvinyl)pyrimidine and a selected amine, such as 3-(methylsulfonyl)aniline, to construct the pyrrolo[2,3-d]pyrimidine core.

Table 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediate

| Step | Reactant A | Reactant B | Product | Conditions |

|---|

Following the creation of this key intermediate, the synthesis continues with further modifications. For instance, the chlorine atom at the C4 position of the pyrrolo[2,3-d]pyrimidine ring is susceptible to nucleophilic substitution. This allows for the introduction of various side chains, which are crucial for modulating the biological activity and pharmacokinetic properties of the final compound. A common subsequent step involves a Suzuki coupling reaction to introduce aryl or heteroaryl groups at this position, further diversifying the molecular structure. This strategic, step-wise approach enables the systematic construction of complex molecules with precisely tailored properties for therapeutic applications.

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms Involved in Synthesis and Transformations

The synthesis and functionalization of pyrimidine (B1678525) derivatives, including 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, are often complex processes governed by specific reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions, controlling product formation, and designing novel synthetic routes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of substituted pyrimidines. nih.govnih.gov The 2-chloro substituent on the pyrimidine ring makes it a suitable electrophile for such transformations. mdpi.com The Suzuki-Miyaura coupling, for instance, is frequently employed to introduce aryl or heteroaryl groups at the C2 position. nih.govmdpi.com

The catalytic cycle for a Suzuki-Miyaura reaction involving a 2-chloropyrimidine (B141910) derivative generally proceeds through three key steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the 2-chloropyrimidine, breaking the carbon-chlorine bond and forming a Palladium(II) intermediate.

Transmetalation: A boronic acid (or its corresponding boronate ester), activated by a base, transfers its organic group to the Palladium(II) complex, replacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

This cycle allows for the efficient and selective formation of new bonds under relatively mild conditions, making it a cornerstone of modern medicinal chemistry and drug discovery. nih.govrsc.org

Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. | 2-Chloropyrimidine, Pd(0) catalyst | Pyrimidyl-Pd(II)-Cl complex |

| 2. Transmetalation | The organic group from the activated boronic acid is transferred to the Pd(II) complex. | Pyrimidyl-Pd(II)-Cl complex, Organoboronic acid, Base | Di-organic-Pd(II) complex |

| 3. Reductive Elimination | The desired product is formed, and the Pd(0) catalyst is regenerated. | Di-organic-Pd(II) complex | Substituted pyrimidine, Pd(0) catalyst |

Similarly, the Buchwald-Hartwig amination follows a comparable catalytic cycle to form carbon-nitrogen bonds, which is crucial for synthesizing various biologically active pyrimidine derivatives. nih.govrsc.org

The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The positions of substituents on the ring significantly influence the regioselectivity of these reactions. For a compound like 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, the chlorine atom at the C2 position is a primary site for nucleophilic attack. The regioselectivity of functionalization is often dictated by the electronic properties of the pyrimidine ring and its substituents.

In nucleophilic ring-opening reactions of related pyrimidine systems, the nature of the nucleophile has been shown to be a determining factor for both regioselectivity and stereoselectivity. nih.gov For example, when using chiral nucleophiles like amino acid amides, different degrees of stereoselectivity can be achieved. nih.gov The steric hindrance and electronic effects of existing substituents guide the incoming nucleophile to a specific position, allowing for controlled synthesis of complex molecules.

Application of Theoretical and Computational Chemistry

Computational chemistry provides invaluable tools for investigating the properties and reactivity of molecules like 2-Chloro-5-(1-ethoxyvinyl)pyrimidine at an atomic level. These methods complement experimental work by offering deep mechanistic insights and predictive power.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov For pyrimidine derivatives, DFT calculations, often using functionals like B3LYP, can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.netfigshare.com

Key parameters derived from DFT studies include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov This helps predict where the molecule is likely to interact with other reagents.

These computational analyses help to rationalize observed reactivity and predict the most likely sites for chemical reactions. nih.gov

Table 2: Information Derived from DFT Calculations for Pyrimidine Analogs

| Parameter | Significance | Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Foundation for all other calculations; comparison with experimental data. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy. | Predicts reactivity; correlates with UV-Vis spectra. researchgate.netresearchgate.net |

| MEP Map | Shows electrostatic potential surface, highlighting electrophilic and nucleophilic sites. | Predicts sites for nucleophilic and electrophilic attack. |

| Vibrational Frequencies | Predicts infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. researchgate.netnih.gov |

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, a key aspect of molecular modeling is conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov

The ethoxyvinyl group at the C5 position has rotational freedom, leading to various possible conformations. Computational methods can systematically explore the potential energy surface by rotating the relevant dihedral angles to locate low-energy conformers. nih.gov Understanding the preferred conformation is essential as it can influence the molecule's physical properties and its ability to interact with biological targets. DFT and other quantum chemical methods are employed to calculate the relative stabilities of different conformers. researchgate.netnih.gov

A significant application of computational chemistry is the prediction of reaction outcomes and selectivity. researchgate.net By modeling the transition states of competing reaction pathways, chemists can predict which product is kinetically favored. For instance, in the nucleophilic aromatic substitution on perfluoropyrimidines, computational studies have shown that the regioselectivity is determined by the activation energy of the transition states, rather than the thermodynamic stability of the final products. mdpi.com

This predictive capability is highly valuable for designing synthetic routes. By calculating the energy barriers for different potential reactions involving 2-Chloro-5-(1-ethoxyvinyl)pyrimidine, researchers can anticipate the major products, understand the factors controlling selectivity, and devise strategies to favor the desired outcome, thereby reducing the need for extensive experimental screening. researchgate.netmdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 2-Chloro-5-(1-ethoxyvinyl)pyrimidine

The progression of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of non-renewable resources. kuey.netrasayanjournal.co.inkuey.net Current synthetic routes to compounds like 2-Chloro-5-(1-ethoxyvinyl)pyrimidine may rely on traditional methods that can be improved. Future research is expected to focus on developing more eco-friendly and efficient synthetic protocols. powertechjournal.com

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. bohrium.comnih.gov Future research could devise a one-pot synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine or its analogs, potentially starting from simple alcohols and amidines. bohrium.comnih.gov

Catalytic Approaches: The use of novel catalysts, including biocatalysts and recyclable heterogeneous catalysts, can lead to milder reaction conditions and improved yields. kuey.netkuey.net An iridium-catalyzed multicomponent synthesis has been reported for other pyrimidines, suggesting a potential avenue for exploration. bohrium.comnih.gov

Use of Greener Solvents: Shifting from conventional organic solvents to greener alternatives like water or bio-derived solvents, or even performing reactions under solvent-free conditions, is a core tenet of green chemistry. acs.orgresearchgate.net Research into aqueous-phase reactions for pyrimidine (B1678525) synthesis has shown promise. acs.org

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

| Synthetic Methodology | Description | Potential Advantages | Relevant Research Context |

|---|---|---|---|

| Multicomponent Synthesis | A one-pot reaction combining three or more starting materials to form the target compound. | Reduced waste, shorter synthesis time, operational simplicity. | Iridium-catalyzed synthesis of pyrimidines from alcohols and amidines. bohrium.comnih.gov |

| Biocatalysis | Use of enzymes or whole organisms to catalyze the reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. | General trend in green synthesis of bioactive compounds. kuey.netpowertechjournal.com |

| Aqueous-Phase Synthesis | Utilizing water as the reaction solvent. | Low cost, non-toxic, and environmentally benign. | L-proline-catalyzed synthesis of fused pyrimidines in water. acs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Rapid heating, significantly reduced reaction times, increased yields. | Established green chemistry technique for heterocyclic synthesis. rasayanjournal.co.inpowertechjournal.com |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The dual functionality of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine—the electrophilic chloropyrimidine ring and the electron-rich ethoxyvinyl group—suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these distinct reactive sites for novel chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the pyrimidine ring is susceptible to displacement by a wide range of nucleophiles. This pathway allows for the introduction of diverse functional groups, including amines, thiols, and alkoxides, to create libraries of novel pyrimidine derivatives. rsc.orgmdpi.com The reactivity of this position is well-documented for other chloropyrimidines. rsc.org

Reactions of the Ethoxyvinyl Group: The vinyl ether moiety can participate in various reactions. It can undergo hydrolysis to a ketone, participate in cycloaddition reactions, or act as a precursor for other functional groups. The introduction of reactive groups at the C5 position of pyrimidine nucleosides has been a successful strategy for developing chemical probes. nih.gov

Cross-Coupling Reactions: The chloro group can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity of accessible derivatives. Suzuki coupling has been successfully used to create 2,5-disubstituted pyrimidines from 2-chloro-5-bromopyrimidine. researchgate.net

Polymerization: Vinyl ethers are known monomers for cationic polymerization. The potential for 2-Chloro-5-(1-ethoxyvinyl)pyrimidine to act as a functional monomer in polymerization reactions is an intriguing area for future materials science research.

| Reaction Type | Reactive Site | Potential Outcome | Relevant Research Context |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C2-Chloro group | Introduction of N, O, S-based nucleophiles to create functionalized pyrimidines. | Studies on other 4-chloropyrimidine (B154816) derivatives show facile substitution. rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | C5-Ethoxyvinyl group | Formation of complex polycyclic and heterocyclic structures. | Inverse electron-demand Diels–Alder reactions are known for related triazines to form pyrimidines. mdpi.com |

| Suzuki Cross-Coupling | C2-Chloro group | Formation of C-C bonds with aryl or vinyl boronic acids. | Reported for the synthesis of 2,5-disubstituted pyrimidines. researchgate.net |

| Acid-Catalyzed Hydrolysis | C5-Ethoxyvinyl group | Conversion of the vinyl ether to a 5-acetyl group, a versatile synthetic handle. | Standard reactivity of vinyl ethers. |

| Cationic Polymerization | C5-Ethoxyvinyl group | Synthesis of novel functional polymers with pyrimidine side chains. | General reactivity of vinyl ethers as monomers. |

Expansion of Synthetic Applications in Advanced Materials Science and Chemical Biology

Given that pyrimidine derivatives are fundamental to medicinal chemistry and materials science, 2-Chloro-5-(1-ethoxyvinyl)pyrimidine represents a promising scaffold for developing novel functional molecules. growingscience.comossila.com

Advanced Materials: The ability of the ethoxyvinyl group to undergo polymerization could be exploited to create novel polymers. These materials, featuring pendant pyrimidine units, could exhibit interesting properties for applications in electronics, such as in organic light-emitting diodes (OLEDs), where pyrimidine derivatives are used as building blocks for ligands in iridium complexes. ossila.com

Medicinal Chemistry and Chemical Biology: Pyrimidines are a cornerstone of many therapeutic agents, including anticancer and antimicrobial drugs. nih.govnih.gov The 2-chloro position serves as a key attachment point for pharmacophores, while the C5-substituent can be modified to tune activity and selectivity. This compound could serve as an intermediate for active pharmaceutical ingredients (APIs), similar to how other 2-chloro-5-substituted pyrimidines are used. ossila.comchemicalbook.com For instance, it could be a precursor for kinase inhibitors or other targeted therapies.

Bioconjugation and Probes: By functionalizing the pyrimidine core through its reactive handles, it could be developed into chemical probes for studying biological systems. For example, attaching fluorescent dyes or affinity tags could allow for the tracking and identification of biological targets. nih.gov

Integration of Flow Chemistry and Automation in Synthetic Protocols

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing, offering enhanced safety, reproducibility, and scalability. researchgate.net Applying these technologies to the synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a logical future step.

Improved Safety and Control: Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction parameters and the safe handling of highly reactive intermediates or exothermic reactions. mdpi.com

Scalability and Efficiency: Transitioning a synthetic route from batch to a continuous flow process can facilitate easier scaling from laboratory to industrial production. researchgate.net It can also significantly reduce reaction times. For example, a flow process for pyrazolopyrimidinone (B8486647) synthesis reduced the reaction time from 9 hours to just 16 minutes. mdpi.com

Automated Synthesis and Optimization: Integrating flow reactors with automated systems allows for high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading) to rapidly identify optimal synthetic protocols. This can accelerate the discovery and development of new derivatives.

Future work in this area would involve translating an optimized batch synthesis into a continuous flow setup, potentially using packed-bed reactors with immobilized catalysts to further enhance sustainability and simplify purification. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.